2-[Phenyl(propanoyl)amino]ethyl propanoate
Description
Properties
CAS No. |
6289-65-2 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(N-propanoylanilino)ethyl propanoate |
InChI |
InChI=1S/C14H19NO3/c1-3-13(16)15(10-11-18-14(17)4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
BGIDGQXIZIEEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCOC(=O)CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[Phenyl(propanoyl)amino]ethyl propanoate generally involves the following key steps:
- Formation of the propanoate ester moiety (ethyl or methyl propanoate derivatives).
- Introduction of the phenyl(propanoyl)amino group via amide bond formation.
- Use of hydrazide or azide intermediates for coupling reactions to attach amino acid or amine residues.
- Application of azide coupling methods to minimize racemization and enhance yield.
These steps can be realized using classical esterification, hydrazide formation, diazotization, and nucleophilic substitution reactions under controlled conditions.
Esterification and Amide Bond Formation
Esterification of amino acid derivatives or phenyl-substituted propanoic acids with ethanol or methanol in the presence of acid catalysts is a common initial step. For example, ethyl 2-(4-acetamidophenyl)propanoate and related esters have been synthesized via esterification reactions.
The amide bond formation typically involves the reaction of an aminoethyl propanoate with a phenylpropanoyl chloride or activated ester. This step can be catalyzed by coupling agents or proceed via direct acylation under mild conditions.
Hydrazide and Azide Intermediate Formation
Hydrazide intermediates are prepared by reacting the ester derivatives with hydrazine hydrate under reflux in ethanol. For instance, methyl or ethyl esters of 2-[phenyl(propanoyl)amino]ethyl propanoate can be converted to their corresponding hydrazides with high yields (around 88%).
Subsequent diazotization of hydrazides with sodium nitrite and hydrochloric acid at low temperatures (0 °C) generates azide intermediates in situ. These azides are extracted into ethyl acetate and used directly for coupling with amines or amino acid esters to form the final amide products.
Azide Coupling Method
The azide coupling method is a pivotal technique in the synthesis of 2-[Phenyl(propanoyl)amino]ethyl propanoate derivatives. This method involves:
- Generation of azide intermediates from hydrazides.
- Coupling of azides with amino acid ester hydrochlorides or amines in the presence of triethylamine.
- Reaction conditions typically include low temperature (-5 °C to room temperature) and ethyl acetate as solvent.
- The method reduces racemization during peptide bond formation and allows for easy removal of by-products.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1. Esterification | Phenylpropanoyl acid + ethanol + acid catalyst | Ethyl 2-(phenylpropanoyl)acetate | 80-90% | Standard Fischer esterification |
| 2. Hydrazide Formation | Ester + hydrazine hydrate in ethanol, reflux 4 h | 2-(phenylpropanoyl)acetohydrazide | ~88% | Reflux conditions, ethanol solvent |
| 3. Diazotization | Hydrazide + NaNO2 + HCl, 0 °C, 15 min | Azide intermediate | In situ | Extracted with ethyl acetate |
| 4. Azide Coupling | Azide + amino acid ester hydrochloride + triethylamine, -5 °C to 25 °C, 48 h | 2-[Phenyl(propanoyl)amino]ethyl propanoate derivatives | Moderate to excellent | Low racemization, ethyl acetate solvent |
Analytical Characterization
-
- Crystalline products exhibit melting points in the range 200-225 °C, depending on substitution patterns.
Chemical Reactions Analysis
Types of Reactions
2-[Phenyl(propanoyl)amino]ethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield propanoic acid and 2-phenylethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Propanoic acid and 2-phenylethanol.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Phenyl(propanoyl)amino]ethyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavoring agents, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Phenyl(propanoyl)amino]ethyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related esters, prodrugs, and phenyl-substituted derivatives. Key categories include:
Ester Prodrugs of NSAIDs
- Methyl/Ethyl/Propyl 2-(3-benzoyl phenyl)propanoate (): These ketoprofen prodrugs share a similar esterification strategy to improve oral delivery. Physicochemical Properties:
| Property | Methyl Ester | Ethyl Ester | Propyl Ester |
|---|---|---|---|
| Solubility (mg/mL) | 0.12 | 0.45 | 0.09 |
| LogP | 3.2 | 3.5 | 4.1 |
Ethyl esters exhibit optimal solubility-logP balance, suggesting 2-[Phenyl(propanoyl)amino]ethyl propanoate may follow similar trends due to its ethyl ester group .
- Toxicity : Predicted LD50 values for ethyl esters (500–2000 mg/kg) indicate moderate toxicity, classified under WHO Category III .
Phenoxy-Substituted Esters
- 2-Phenoxyethyl propanoate (): This compound replaces the phenylpropanoyl amino group with a phenoxy moiety. Key Differences:
- ~3.5 for ethyl ketoprofen esters).
- Phenoxy groups are metabolically stable but less likely to interact with amino acid transporters compared to amide-containing analogs .
Amino-Substituted Propanoates
- Bioactivity: Amino-substituted esters often target enzymes or receptors (e.g., protease inhibitors), whereas 2-[Phenyl(propanoyl)amino]ethyl propanoate’s amide group may favor transporter-mediated uptake . Solubility: Amino groups improve aqueous solubility but may reduce logP (e.g., logP ~2.5 for amino-substituted vs. ~3.5 for non-polar esters) .
Heterocyclic and Agrochemical Derivatives
- [(1S,2S)-2-(4-fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate (): Used as a fungicide, this compound highlights the role of aryl and heterocyclic groups in agrochemical activity. Structural Contrast: The pyridine-carbonyl moiety in this derivative enables metal-binding interactions absent in 2-[Phenyl(propanoyl)amino]ethyl propanoate, which lacks heterocyclic motifs .
Key Research Findings
- Synthetic Strategies :
- Toxicity and Safety: Ethyl esters generally exhibit lower acute toxicity than methyl or propyl analogs (). Phenylpropanoyl amides may induce organ-specific toxicity (e.g., hepatic) due to metabolic liberation of propanoyl groups .
Biological Activity
2-[Phenyl(propanoyl)amino]ethyl propanoate is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various biological effects, including cytotoxicity, antimicrobial properties, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[Phenyl(propanoyl)amino]ethyl propanoate can be represented as follows:
This compound is an ester formed from propanoic acid and a phenyl group, which contributes to its biological activity.
The biological activity of 2-[Phenyl(propanoyl)amino]ethyl propanoate is primarily attributed to its interaction with various biochemical pathways:
- Phenylpropanoid Metabolic Pathway : This compound is involved in the phenylpropanoid metabolic pathway, which plays a crucial role in plant defense mechanisms and secondary metabolite production.
- Cellular Effects : Research indicates that compounds within this class can exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Cytotoxicity
Studies have shown that derivatives of phenylpropanoic acids exhibit significant cytotoxicity against cancer cell lines. For instance, compounds similar to 2-[Phenyl(propanoyl)amino]ethyl propanoate have demonstrated IC50 values indicating potent activity against human leukemia cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[Phenyl(propanoyl)amino]ethyl propanoate | U-87 (glioblastoma) | TBD |
| 1-(4-Fluorophenyl)-2-(5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl | MDA-MB-231 (breast cancer) | TBD |
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored extensively. For example, studies indicate that derivatives with specific functional groups show enhanced activity against bacterial strains such as E. coli and S. aureus .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-[Phenyl(propanoyl)amino]ethyl propanoate | E. coli | TBD |
| Hydrolyzed peptide conjugates | S. aureus | 20 |
Case Studies
Recent research has focused on the synthesis and biological evaluation of novel derivatives of phenylpropanoic acids. One study reported that certain analogues exhibited significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
Example Case Study:
A study on the synthesis of benzimidazolo-peptide conjugates revealed that compounds with iodo and nitro moieties in the phenyl nucleus showed enhanced antimicrobial properties compared to their benzoic acid counterparts. The findings suggest that structural modifications can lead to improved biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
